

# Poricoic Acid A chemical structure and properties

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Compound of Interest		
Compound Name:	Poricoic Acid A	
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# Poricoic Acid A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Poricoic Acid A** is a lanostane-type triterpenoid derived from the medicinal fungus Poria cocos. This fungus, known as "Fuling" in traditional Chinese medicine, has a long history of use in treating various ailments. Modern scientific investigation has identified **Poricoic Acid A** as one of its primary bioactive constituents, demonstrating significant potential in oncology and for the treatment of fibrotic diseases. This document provides an in-depth overview of the chemical structure, properties, biological activities, and experimental protocols related to **Poricoic Acid A**, intended to serve as a valuable resource for the scientific community.

# **Chemical Structure and Properties**

**Poricoic Acid A** is a tetracyclic triterpenoid with the molecular formula C<sub>31</sub>H<sub>46</sub>O<sub>5</sub> and a molecular weight of 498.7 g/mol .[1][2] Its complex structure features a lanostane core, a hydroxyl group, and two carboxylic acid moieties, contributing to its unique chemical and biological properties.

Table 1: Chemical and Physical Properties of Poricoic Acid A



Property	Value	Reference(s)
Molecular Formula	C31H46O5	[1][2]
Molecular Weight	498.7 g/mol	[1][2]
IUPAC Name	(2R)-2- [(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy- 3a,6,9b-trimethyl-7-prop-1-en- 2-yl-1,2,3,4,7,8- hexahydrocyclopenta[a]naphth alen-3-yl]-6-methyl-5- methylideneheptanoic acid	[2]
Appearance	Powder	[1]
Solubility	Soluble in DMSO (100 mg/mL, 200.52 mM), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.	[1][3]
Melting Point	Data for the related compound Poricoic Acid AE is 215-216 °C. The melting point for Poricoic Acid A is not readily available in the cited literature.	[4]

Note on Spectroscopic Data: While detailed <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry fragmentation data are crucial for the unambiguous identification and characterization of **Poricoic Acid A**, specific, publicly available datasets were not identified in the search results. Researchers should rely on authenticated standards for definitive structural confirmation.

# **Biological Activities and Signaling Pathways**

**Poricoic Acid A** has demonstrated a range of biological activities, with its anti-tumor and antifibrotic properties being the most extensively studied. These effects are mediated through the modulation of several key cellular signaling pathways.



## **Anti-Cancer Activity**

**Poricoic Acid A** exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.

Table 2: In Vitro Anti-Cancer Activity of Poricoic Acid A

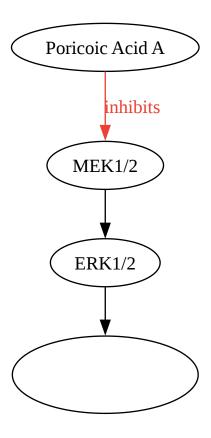
Cell Line	Cancer Type	Assay	Endpoint	Result	Reference(s
H460	Lung Cancer	EdU assay	Proliferation	Inhibition at 100 and 200 µg/mL	[5][6]
H1299	Lung Cancer	EdU assay	Proliferation	Inhibition at 100 and 200 µg/mL	[5][6]
SKOV3	Ovarian Cancer	Not Specified	Viability, Migration, Invasion	Dose- dependent suppression	
A549	Lung Cancer	MTT assay	Cytotoxicity	IC50 > 100 μΜ	
B16	Melanoma	Proliferation	Cytotoxicity	IC50 = 48.01 μg/mL	_

#### Key Signaling Pathways in Cancer:

- MEK/ERK Pathway: Poricoic Acid A has been shown to directly target and inhibit MEK1/2, leading to the downregulation of the MEK/ERK signaling pathway. This suppression results in decreased cancer cell growth and proliferation.[7]
- mTOR/p70S6K Pathway: In ovarian cancer cells, Poricoic Acid A inhibits the mTOR/p70S6K signaling axis, which is crucial for cell growth and survival, leading to the induction of autophagy.



Apoptosis Induction: The compound activates caspases, including caspase-3, -8, and -9, key
executioners of apoptosis, leading to programmed cell death in cancer cells.



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## **Anti-Fibrotic Activity**

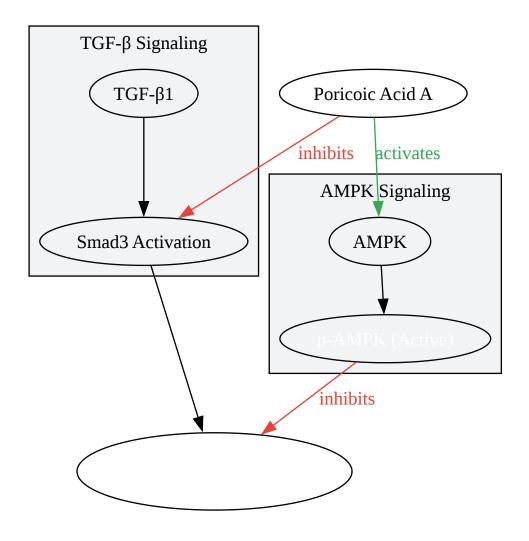
**Poricoic Acid A** has demonstrated significant anti-fibrotic effects, particularly in models of renal fibrosis.

Key Signaling Pathways in Fibrosis:

- TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a key driver of fibrosis.
   Poricoic Acid A inhibits the TGF-β1-induced activation of the Smad signaling pathway, a central mediator of the fibrotic process.
- AMPK Pathway: Poricoic Acid A activates AMP-activated protein kinase (AMPK), which in turn attenuates fibroblast activation and abnormal extracellular matrix remodeling in renal fibrosis.[3]



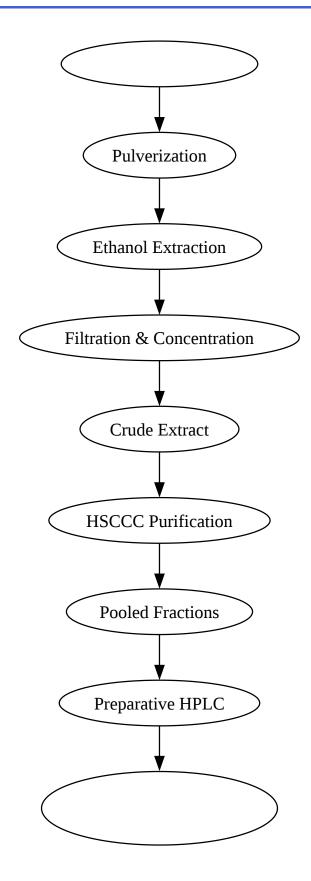
• Endoplasmic Reticulum Stress (ERS): The compound has been shown to inhibit ERS-mediated apoptosis, providing a renoprotective effect.



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# Experimental Protocols Isolation and Purification of Poricoic Acid A from Poria cocos





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#### 1. Ethanol Extraction:



- Material Preparation: The dried sclerotium of Poria cocos is pulverized into a fine powder.[8]
- Extraction: The powder is subjected to reflux extraction with 80% ethanol.
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.[8]
- 2. Chromatographic Purification:
- High-Speed Counter-Current Chromatography (HSCCC): The crude extract is first separated using HSCCC.
  - Solvent System: A common two-phase solvent system is hexane-ethyl acetate-methanolwater.[8]
  - Operation: The crude extract is injected, and the mobile phase is pumped through the column. Fractions are collected based on the chromatographic profile.[8]
- Preparative High-Performance Liquid Chromatography (HPLC):
  - The fractions containing Poricoic Acid A from HSCCC are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[8]
  - Mobile Phase: A gradient of methanol and water is typically used.
  - The purified Poricoic Acid A is collected and dried.[8]

### In Vitro Cell Viability Assay (CCK-8)

- 1. Cell Seeding:
- Seed cancer cell lines (e.g., H460, H1299) in 96-well plates at an appropriate density and allow them to adhere overnight.
- 2. Treatment:
- Treat the cells with varying concentrations of **Poricoic Acid A** (e.g., 0, 10, 25, 50, 100 μM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).



- 3. CCK-8 Addition and Incubation:
- Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate the plate for 1-4 hours at 37°C.
- 4. Measurement:
- Measure the absorbance at 450 nm using a microplate reader.
- 5. Data Analysis:
- Calculate cell viability as a percentage of the control group.

# Western Blot Analysis for Protein Expression and Phosphorylation

- 1. Cell Lysis:
- Treat cells with Poricoic Acid A for the desired time.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- 2. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA protein assay.
- 3. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- 4. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., against total or phosphorylated forms of MEK, ERK, AMPK, or Smad3) overnight at 4°C.



 Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

#### 5. Detection:

• Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### Conclusion

**Poricoic Acid A** is a promising natural product with well-documented anti-cancer and anti-fibrotic properties. Its mechanisms of action, involving the modulation of key signaling pathways such as MEK/ERK, mTOR/p70S6K, TGF-β/Smad, and AMPK, provide a strong rationale for its further investigation and development as a therapeutic agent. The detailed protocols provided in this guide offer a framework for researchers to explore the full potential of this multifaceted compound.

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